Cas no 2121514-32-5 (2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester)

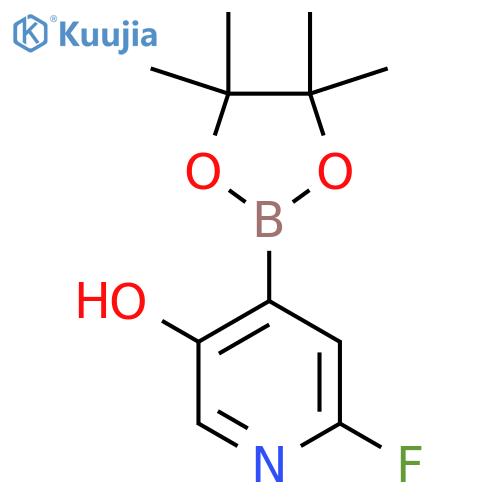

2121514-32-5 structure

商品名:2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester

CAS番号:2121514-32-5

MF:C11H15BFNO3

メガワット:239.05110669136

MDL:MFCD18723322

CID:5074324

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester

- 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

-

- MDL: MFCD18723322

- インチ: 1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)14-6-8(7)15/h5-6,15H,1-4H3

- InChIKey: UXYJVTCOIZSRLB-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(B2OC(C)(C)C(C)(C)O2)=C(C=N1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 284

- トポロジー分子極性表面積: 51.6

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB517764-1g |

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester; . |

2121514-32-5 | 1g |

€1135.20 | 2025-02-22 | ||

| Ambeed | A676562-1g |

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |

2121514-32-5 | 95% | 1g |

$975.0 | 2024-07-28 | |

| A2B Chem LLC | BA20392-250mg |

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester |

2121514-32-5 | 97% | 250mg |

$455.00 | 2024-04-20 | |

| A2B Chem LLC | BA20392-500mg |

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester |

2121514-32-5 | 97% | 500mg |

$637.00 | 2024-04-20 | |

| Aaron | AR01K6R8-250mg |

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester |

2121514-32-5 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| abcr | AB517764-500mg |

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester; . |

2121514-32-5 | 500mg |

€825.90 | 2025-02-22 | ||

| Aaron | AR01K6R8-1g |

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester |

2121514-32-5 | 95% | 1g |

$800.00 | 2025-02-12 | |

| abcr | AB517764-500 mg |

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester |

2121514-32-5 | 500MG |

€1,245.70 | 2023-04-17 | ||

| abcr | AB517764-250mg |

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester; . |

2121514-32-5 | 250mg |

€593.90 | 2025-02-22 |

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester 関連文献

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

2121514-32-5 (2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2121514-32-5)2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester

清らかである:99%

はかる:1g

価格 ($):878.0